(R)-Propranolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

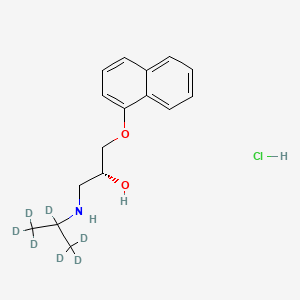

C16H22ClNO2 |

|---|---|

Molecular Weight |

302.85 g/mol |

IUPAC Name |

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |

InChI Key |

ZMRUPTIKESYGQW-DECJMFKTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Propranolol-d7: A Comprehensive Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of (R)-Propranolol-d7, a deuterated isotopologue of the widely used beta-blocker, propranolol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering key data, experimental methodologies, and visualizations to support laboratory work and analysis.

Core Chemical Properties

This compound, the R-enantiomer of propranolol with seven deuterium atoms incorporated into its structure, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of propranolol in biological samples.[1][2] Its physicochemical properties are crucial for its handling, formulation, and analytical method development.

General Properties

A summary of the key chemical identifiers and properties for this compound and its hydrochloride salt are presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| Chemical Structure | (Image of this compound structure) | (Image of this compound Hydrochloride structure) |

| Molecular Formula | C₁₆H₁₄D₇NO₂[3] | C₁₆H₁₅D₇ClNO₂[4] |

| Molecular Weight | 266.39 g/mol [5][6] | 302.85 g/mol [4] |

| CAS Number | Varies by deuteration pattern (e.g., 344298-99-3 for ring-d7)[5] | 1346617-25-1[4] |

| Appearance | Solid[3] | White to Off-White Solid[7] |

| Melting Point | Not explicitly available | 191-192°C[7] |

| IUPAC Name | 1-(isopropylamino)-3-((naphthalen-1-yl-d7)oxy)propan-2-ol[2] | (R)-1-(isopropylamino)-3-(naphthalen-1-yloxy-d7)propan-2-ol hydrochloride |

Solubility

The solubility of a compound is a critical parameter for its use in various experimental and formulation settings. The available solubility data for this compound and its hydrochloride salt are summarized in Table 2.

| Solvent | This compound (racemic) Solubility | This compound Hydrochloride Solubility |

| DMF | ≥ 50 mg/mL[3][8] | Not explicitly available |

| DMSO | ≥ 30 mg/mL[3][8] | 59 mg/mL[9] |

| Ethanol | ≥ 30 mg/mL[3][8] | Slightly soluble[7], 14 mg/mL[9] |

| Water | Not explicitly available | Slightly soluble[7], 14 mg/mL[9] |

| Methanol with 5% 1 M HCl | 100 µg/mL (as a certified reference solution)[1][10] | Not applicable |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity and stability of this compound. Deuterated compounds, while generally stable, can be susceptible to degradation under certain conditions, which can affect their isotopic enrichment and chemical purity.[11]

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored under controlled conditions as outlined in Table 3.

| Form | Recommended Storage Temperature | Duration of Stability (if available) | Additional Notes |

| Solid/Neat | -20°C[3] | ≥ 4 years[3] | Store in a tightly sealed container, protected from light. |

| +4°C[12] | Not specified | For shorter-term storage. | |

| In Solution | -80°C[8][13] | Up to 6 months[8][13] | For stock solutions. |

| -20°C[8][13] | Up to 1 month[8][13] | For stock solutions. |

Potential Degradation Pathways

Potential degradation pathways for propranolol include:

-

Acid and Base Hydrolysis: Degradation is observed in both acidic and alkaline conditions.[14]

-

Oxidative Degradation: Propranolol is susceptible to oxidation.[15]

-

Photodegradation: Exposure to light can lead to the formation of degradation products.[14]

-

Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures can cause degradation.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and stability testing of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products. The following is a representative protocol based on established methods for propranolol.[16][17]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[17] The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm (λmax of propranolol)[14]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25°C

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution.

-

Sample Preparation: Prepare samples for analysis by dissolving them in the mobile phase to a concentration within the linear range of the method.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[16] Neutralize the solution before injection.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH and heat at 60°C for a specified period.[14] Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[15]

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for a specified period.[14]

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

-

-

Analysis: Inject the standard solutions, the untreated sample solution, and the stressed samples into the HPLC system.

-

Data Evaluation: Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[18][19]

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or agitator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.

-

Dilute the clear solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as the HPLC method described above.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Monitoring Deuterium Stability by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the isotopic enrichment and monitoring for any hydrogen-deuterium (H/D) exchange over time.[11][20][21]

Objective: To monitor the stability of the deuterium label in this compound.

Instrumentation:

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the initial isotopic enrichment.

-

Stability Study: Store the NMR tube under defined conditions (e.g., room temperature, elevated temperature).

-

Time-Point Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 7, 30 days).

-

Data Analysis: Compare the spectra over time. The appearance or increase in the intensity of proton signals at the deuterated positions would indicate H/D exchange, suggesting instability of the label under the storage conditions.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Chemical Structure of this compound.

Caption: Simplified signaling pathway of propranolol's action.

Caption: Experimental workflow for stability assessment.

References

- 1. (±)-Propranolol-D7 (ring-D7) 100ug/mL methanol with 5 1 M HCl, ampule 1mL, certified reference material, Cerilliant 344298-99-3 [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Propranolol-(ring-D7) | C16H21NO2 | CID 49849705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. (±)-Propranolol-D7 (ring-D7) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 11. benchchem.com [benchchem.com]

- 12. Propranolol D7 (ring D7) | LGC Standards [lgcstandards.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ijrpr.com [ijrpr.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. wjpsonline.com [wjpsonline.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

(R)-Propranolol-d7: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Propranolol-d7, an isotopically labeled version of the R-enantiomer of propranolol. This document details a plausible synthetic pathway, experimental protocols, and analytical characterization methods, designed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

This compound is a valuable tool in pharmaceutical research, primarily utilized as an internal standard in quantitative bioanalytical assays for the determination of (R)-propranolol levels in biological matrices. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry while maintaining similar physicochemical properties to the unlabeled analyte. This guide outlines a robust synthetic route and detailed characterization procedures for this compound.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process commencing with the synthesis of a chiral epoxide intermediate, followed by its reaction with deuterated isopropylamine.

Synthetic Pathway

The overall synthetic pathway is depicted below. The key steps involve the enantioselective synthesis of (R)-glycidyl 1-naphthyl ether and its subsequent reaction with isopropylamine-d7.

Experimental Protocols

This procedure is adapted from established methods for the enantioselective synthesis of aryl glycidyl ethers.

Materials:

-

1-Naphthol

-

(R)-Epichlorohydrin

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-naphthol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-glycidyl 1-naphthyl ether.

Materials:

-

(R)-Glycidyl 1-naphthyl ether

-

Isopropylamine-d7

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve (R)-glycidyl 1-naphthyl ether (1.0 eq) in ethanol.

-

Add isopropylamine-d7 (3.0 eq) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to room temperature.

-

Induce crystallization by adding diethyl ether.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization of this compound

The identity, purity, and stereochemical integrity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄D₇NO₂ |

| Molecular Weight | 266.39 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

| Deuterium Labeling | Isopropyl group (d7) |

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled (R)-Propranolol, with the notable absence of signals corresponding to the isopropyl protons. The aromatic and backbone protons should remain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic-H | 6.8 - 8.2 (m, 7H) |

| O-CH ₂-CH(OH) | 4.1 - 4.3 (m, 2H) |

| O-CH₂-CH (OH) | 4.3 - 4.5 (m, 1H) |

| CH(OH)-CH ₂-N | 3.0 - 3.2 (m, 2H) |

| NH | Variable (broad s, 1H) |

| OH | Variable (broad s, 1H) |

| CH (CH₃)₂ | Absent (deuterated) |

| CH(C H₃)₂ | Absent (deuterated) |

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

| Ionization Mode | Expected m/z | Fragment |

| ESI+ | 267.2 | [M+H]⁺ |

| ESI+ | 289.2 | [M+Na]⁺ |

| ESI+ | 144.1 | Naphthyloxy fragment |

| ESI+ | 124.1 | Isopropylamine-d7 side chain |

Chromatographic Purity and Enantiomeric Excess

The chemical purity of the synthesized compound can be determined by reverse-phase HPLC.

Experimental Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 290 nm

-

Expected Result: A single major peak corresponding to this compound.

The enantiomeric excess (e.e.) is determined to ensure the stereochemical purity of the (R)-enantiomer.

Experimental Protocol:

-

Column: Chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 290 nm

-

Expected Result: A single major peak corresponding to the (R)-enantiomer, with minimal to no peak for the (S)-enantiomer.

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented synthetic route offers a viable method for obtaining the target compound with high chemical and enantiomeric purity. The analytical protocols described are essential for verifying the identity and quality of the synthesized material, ensuring its suitability for use in demanding research applications. Researchers and drug development professionals can utilize this information to produce and qualify this compound for their specific analytical needs.

(R)-Propranolol-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Propranolol-d7, a deuterated isotopologue of (R)-Propranolol. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantitative analysis of propranolol in biological matrices.

Core Data Presentation

Quantitative data for this compound and its common salt are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (2R)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol-d7 | N/A |

| Chemical Formula | C₁₆H₁₄D₇NO₂ | [N/A] |

| CAS Number | 1346617-25-1 | [N/A] |

| Molecular Weight | 266.39 g/mol | [N/A] |

| CAS Number (HCl Salt) | 1346617-25-1 | [N/A] |

| Molecular Formula (HCl Salt) | C₁₆H₁₅D₇ClNO₂ | [N/A] |

| Molecular Weight (HCl Salt) | 302.85 g/mol | [N/A] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of propranolol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established methodologies.

Objective:

To determine the concentration of propranolol in human plasma samples with high sensitivity and selectivity.

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Propranolol hydrochloride (Reference Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

Procedure:

1. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of propranolol and this compound in methanol.

-

Prepare working standard solutions of propranolol by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, this compound.

-

Spike blank human plasma with the propranolol working standards to create calibration curve (CC) standards.

-

Spike blank human plasma with propranolol at low, medium, and high concentrations to create quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive ESI Mode):

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Propranolol: Q1: m/z 260.2 -> Q3: m/z 116.1

-

This compound (IS): Q1: m/z 267.2 -> Q3: m/z 116.1

-

-

4. Data Analysis:

-

Integrate the peak areas for both propranolol and the internal standard.

-

Calculate the peak area ratio (propranolol/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of propranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine and norepinephrine, to β₁ and β₂-adrenergic receptors. This inhibition modulates the downstream signaling cascade mediated by G-proteins and adenylyl cyclase.

Caption: Beta-Adrenergic Signaling Pathway and the Antagonistic Action of (R)-Propranolol.

The diagram above illustrates the beta-adrenergic signaling cascade. Catecholamines bind to the β-adrenergic receptor, activating the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. (R)-Propranolol acts as an antagonist, blocking the initial binding of catecholamines to the receptor, thereby inhibiting this entire pathway.

Caption: Workflow for Quantification of Propranolol in Plasma using this compound.

This workflow diagram outlines the key steps in a typical bioanalytical method for propranolol quantification. The process begins with the addition of the deuterated internal standard to the plasma sample, followed by protein precipitation, centrifugation, and extraction. The final extract is then analyzed by LC-MS/MS for accurate quantification.

The Role of (R)-Propranolol-d7 in Modern Drug Research: A Technical Guide

(R)-Propranolol-d7, a deuterated analog of the widely used beta-blocker propranolol, serves as a critical tool in contemporary biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of propranolol in complex biological matrices. This technical guide provides an in-depth overview of the core uses of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key workflows and metabolic pathways.

Core Applications in Research

The principal utility of this compound stems from its near-identical chemical and physical properties to unlabeled propranolol, coupled with a distinct mass difference due to the seven deuterium atoms. This mass shift is the cornerstone of its application in mass spectrometry-based analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The two main research applications are:

-

Internal Standard for Quantitative Bioanalysis: this compound is the gold standard internal standard for the quantification of propranolol in biological samples such as plasma, urine, and tissue homogenates. Its similar extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte allow for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements. This is indispensable for pharmacokinetic and toxicokinetic studies.

-

Metabolic Pathway Elucidation: Stable isotope-labeled compounds like this compound are instrumental in studying the metabolic fate of drugs. By administering the deuterated compound, researchers can readily distinguish the parent drug and its metabolites from endogenous compounds in biological samples using mass spectrometry, aiding in the identification and structural elucidation of metabolic products.

Experimental Protocols

The following sections outline typical experimental protocols for the use of this compound in research.

Protocol 1: Quantification of Propranolol in Human Plasma using LC-MS/MS

This protocol provides a standard procedure for the determination of propranolol concentrations in human plasma, a common requirement for pharmacokinetic studies.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Propranolol hydrochloride (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

2. Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of propranolol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the propranolol stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 2.05 to 250.3 ng/mL) and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample (unknown, calibration standard, or QC), add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Setting |

| LC System: | Agilent 1200 Series or equivalent |

| Column: | Hypersil GOLD C18 (50 x 2.1 mm, 5 µm) or equivalent |

| Mobile Phase A: | 0.1% Formic acid in water |

| Mobile Phase B: | Acetonitrile |

| Gradient: | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate: | 0.3 mL/min[1] |

| Column Temperature: | 40°C[1] |

| Mass Spectrometer: | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode: | Positive Electrospray Ionization (ESI+) |

| MRM Transitions: | Propranolol: m/z 260.2 -> 116.1; this compound: m/z 267.2 -> 116.1 |

| Ion Source Temp.: | 350°C[2] |

| Ion Spray Voltage: | 5500 V[2] |

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data.

Table 1: Typical Validation Parameters for a Propranolol LC-MS/MS Assay

| Parameter | Typical Value/Range |

| Linearity Range: | 2.0 - 800.0 ng/mL[2] |

| Correlation Coefficient (r²): | > 0.99[2] |

| Lower Limit of Quantification (LLOQ): | 2 ng/mL[2] |

| Intra-day Precision (%RSD): | < 15% |

| Inter-day Precision (%RSD): | < 15% |

| Accuracy (%Bias): | Within ±15% |

| Recovery: | > 85% |

Table 2: Example Pharmacokinetic Parameters of Propranolol Determined Using a Deuterated Internal Standard

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL): | 147 ± 72 (sublingual) vs 41 ± 12 (oral)[3] |

| Tmax (min): | 34 ± 18 (sublingual) vs 52 ± 11 (oral)[3] |

| AUC (ng·h/mL): | 245 ± 134 (sublingual) vs 79 ± 54 (oral)[3] |

| Half-life (t½) (h): | 0.91 ± 0.54 (sublingual) vs 2.41 ± 1.16 (oral)[3] |

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the quantification of propranolol using this compound.

Diagram 2: Propranolol Metabolic Pathways

Caption: Major metabolic pathways of propranolol.[4]

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. scielo.br [scielo.br]

- 4. ClinPGx [clinpgx.org]

Pharmacokinetics of Deuterated Propranolol: A Review of Current Knowledge

This technical guide addresses the current understanding of the pharmacokinetics of deuterated propranolol. Despite a comprehensive search of publicly available scientific literature and clinical trial data, specific pharmacokinetic studies directly comparing a deuterated propranolol entity with conventional propranolol in humans are not available in the public domain. Pharmaceutical companies such as Concert Pharmaceuticals are known for their work in developing deuterated drugs to improve pharmacokinetic profiles, but data for a specific deuterated propranolol candidate has not been released.

The following sections provide a detailed overview of the pharmacokinetics of standard propranolol, the theoretical basis for how deuteration could alter its metabolic fate, and relevant experimental methodologies for pharmacokinetic analysis. This information is intended to serve as a foundational resource for researchers in this field.

Introduction to Propranolol and the Rationale for Deuteration

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, anxiety, and other cardiovascular conditions. It is a highly lipophilic compound that is almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 25%. This significant presystemic clearance contributes to large inter-individual variability in plasma concentrations, often requiring careful dose titration.

The primary metabolic pathways of propranolol include aromatic hydroxylation (to form 4-hydroxypropranolol, an active metabolite), N-dealkylation, and side-chain oxidation. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." By strategically placing deuterium at sites of metabolism on the propranolol molecule, it is theoretically possible to:

-

Decrease the rate of metabolism: This could lead to a reduction in first-pass metabolism and an increase in oral bioavailability.

-

Increase plasma half-life: A slower metabolic clearance would result in a longer duration of action.

-

Reduce inter-individual variability: By making the drug less susceptible to polymorphic variations in metabolic enzymes, a more predictable pharmacokinetic profile may be achieved.

-

Alter metabolite profiles: Deuteration could shift the metabolic pathway, potentially reducing the formation of certain metabolites.

Pharmacokinetics of Conventional Propranolol

The pharmacokinetics of conventional propranolol have been extensively studied. The key parameters are summarized in the table below. It is important to note that these values can vary significantly between individuals due to factors such as genetics (e.g., CYP2D6 metabolizer status), age, and co-administered medications.

| Pharmacokinetic Parameter | Value (Immediate-Release Formulation) | References |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [1] |

| Bioavailability | ~25% (highly variable) | |

| Plasma Half-life (t1/2) | 3 - 6 hours | [1] |

| Volume of Distribution (Vd) | ~4 L/kg | |

| Plasma Protein Binding | 80 - 95% | |

| Major Metabolites | 4-hydroxypropranolol (active), naphthyloxylactic acid, propranolol glucuronide | |

| Primary Metabolic Enzymes | CYP2D6, CYP1A2 | |

| Route of Elimination | Primarily hepatic metabolism, with metabolites excreted in urine. |

Propranolol Metabolism and Signaling Pathways

Propranolol exerts its therapeutic effects by blocking β-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The metabolic breakdown of propranolol is a critical determinant of its clinical efficacy and duration of action.

Below is a diagram illustrating the major metabolic pathways of propranolol.

Experimental Protocols for Pharmacokinetic Studies

While specific protocols for deuterated propranolol are not available, the following outlines a typical experimental design for a clinical pharmacokinetic study of an oral propranolol formulation. This can serve as a template for future studies on deuterated analogues.

Study Design: A randomized, single-dose, crossover study in healthy adult volunteers.

Subjects:

-

Healthy male and female volunteers, aged 18-55 years.

-

Screening to include physical examination, ECG, and clinical laboratory tests.

-

Genotyping for CYP2D6 metabolizer status.

Drug Administration:

-

Subjects receive a single oral dose of the test drug (e.g., deuterated propranolol) and a reference drug (conventional propranolol) in a crossover fashion, with a washout period of at least 7 days between doses.

-

Dosing is typically performed after an overnight fast.

Blood Sampling:

-

Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method:

-

Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

-

Terminal elimination half-life (t1/2)

-

The workflow for such a study is depicted in the diagram below.

Conclusion

The application of deuterium chemistry to modify the pharmacokinetic properties of propranolol is a scientifically sound approach with the potential to yield a therapeutic agent with improved clinical characteristics. However, there is a notable absence of publicly available data from preclinical or clinical studies of a deuterated propranolol candidate. The information provided in this guide on the pharmacokinetics and metabolism of conventional propranolol, along with standardized experimental protocols, is intended to be a valuable resource for researchers and drug development professionals interested in this area. Future studies are needed to elucidate the precise pharmacokinetic profile of deuterated propranolol and to determine its potential clinical advantages.

References

The In Vivo Metabolism of (R)-Propranolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of the deuterated enantiomer of propranolol, (R)-Propranolol-d7. Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, a process characterized by significant stereoselectivity. The introduction of deuterium at the heptyl position of the isopropyl group can influence the rate of certain metabolic pathways, a phenomenon known as the kinetic isotope effect. This document details the primary metabolic routes, the enzymes involved, and a quantitative analysis of the metabolites based on studies utilizing stable isotope-labeled compounds. Furthermore, it outlines the experimental protocols employed in such research and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Propranolol is a widely prescribed medication for a variety of cardiovascular and other conditions. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-propranolol, which exhibit different pharmacological activities and metabolic fates. The in vivo metabolism of propranolol is complex and primarily occurs in the liver, involving multiple enzymatic pathways. This compound is a deuterated analog of the (R)-enantiomer, frequently used in pharmacokinetic and metabolic studies as an internal standard or to investigate stereoselective metabolism. Understanding the metabolic profile of this compound is crucial for interpreting data from such studies and for gaining deeper insights into the disposition of propranolol.

Metabolic Pathways of (R)-Propranolol

The in vivo metabolism of (R)-propranolol, and by extension this compound, proceeds through three primary pathways: aromatic hydroxylation, N-dealkylation (leading to side-chain oxidation), and direct glucuronidation. While the metabolic pathways for the deuterated and non-deuterated compounds are expected to be qualitatively similar, the rate of reactions involving the cleavage of the carbon-deuterium bond may be slower, potentially altering the quantitative distribution of metabolites.

The key metabolic transformations include:

-

Aromatic Hydroxylation: This process is predominantly catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2. The main product of this pathway is 4'-hydroxypropranolol, which is a pharmacologically active metabolite. Other minor hydroxylated metabolites, such as 5'-hydroxypropranolol and 7'-hydroxypropranolol, are also formed.

-

N-Dealkylation and Side-Chain Oxidation: The isopropyl group of propranolol can be removed via N-dealkylation, primarily mediated by CYP1A2, to form N-desisopropylpropranolol. This intermediate can then undergo further oxidation to yield acidic metabolites, most notably naphthoxylactic acid.

-

Glucuronidation: Propranolol can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form propranolol glucuronide. This is a significant pathway for the elimination of the parent drug. The hydroxylated metabolites can also undergo glucuronidation and sulfation.

Enzymatic Systems Involved:

-

Cytochrome P450 (CYP) Isoforms: CYP2D6, CYP1A2, and to a lesser extent, CYP2C19 are the primary enzymes responsible for the oxidative metabolism of propranolol.

-

UDP-Glucuronosyltransferases (UGTs): Various UGT isoforms are involved in the direct conjugation of propranolol and its hydroxylated metabolites.

Quantitative Metabolic Profile

Quantitative data on the in vivo metabolism of (R)-propranolol has been elucidated through studies using stable isotope-labeled pseudoracemates of propranolol in various species. The following tables summarize the urinary excretion of major metabolites of the (R)-enantiomer. It is important to note that these data are derived from studies of non-deuterated (R)-propranolol, co-administered with a deuterated (S)-enantiomer to facilitate analysis. The metabolic profile of this compound may exhibit quantitative differences due to the kinetic isotope effect.

Table 1: Urinary Excretion of (R)-Propranolol and its Metabolites in Dogs Following a Single Oral Dose [1]

| Metabolite | Percentage of Recovered Dose in Urine (from (R)-Propranolol) |

| Unchanged (R)-Propranolol | Mainly derived from (+)-propranolol |

| (R)-Propranolol Glucuronide | Mainly derived from (-)-propranolol |

| Side-Chain Oxidation Metabolites | Mainly derived from (+)-propranolol |

| 4'-Hydroxypropranolol | Selective for (-)-propranolol |

Data presented as relative contribution from each enantiomer as reported in the study.

Table 2: Enantiomeric Composition of Propranolol and its Metabolites in Human Urine After Oral Administration of a Pseudoracemate [2]

| Compound | (-)/(+)-Enantiomer Ratio (Mean ± S.E. Mean) |

| Unchanged Propranolol | 1.50 ± 0.10 |

| Propranolol Glucuronide | 1.76 ± 0.10 |

| 4'-Hydroxypropranolol | 1.04 ± 0.17 |

| 4'-Hydroxypropranolol Glucuronide | 1.78 ± 0.19 |

| 4'-Hydroxypropranolol Sulfate | 0.27 ± 0.03 |

| Side-Chain Oxidation Products (Overall) | 1.61 ± 0.11 |

A ratio > 1 indicates a predominance of the (S)-enantiomer, while a ratio < 1 indicates a predominance of the (R)-enantiomer.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vivo study of (R)-propranolol metabolism using stable isotope labeling.

In Vivo Animal Study Protocol (Canine Model)[1]

-

Animal Model: Male Beagle dogs.

-

Drug Administration: A single oral dose of a pseudoracemate of propranolol is administered. The pseudoracemate consists of a mixture of (R)-propranolol and a stable isotope-labeled (e.g., deuterium) (S)-propranolol.

-

Sample Collection: Urine is collected over a specified period (e.g., 24-48 hours) and stored frozen until analysis.

-

Sample Preparation:

-

An aliquot of urine is treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate conjugates.

-

The hydrolyzed and non-hydrolyzed urine samples are then subjected to solvent extraction to isolate the parent drug and its metabolites.

-

-

Analytical Method:

-

The extracted compounds are derivatized to enhance their volatility and thermal stability for gas chromatography.

-

Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the different metabolites and their respective enantiomers based on their mass-to-charge ratios.

-

Human Volunteer Study Protocol[2]

-

Subjects: Healthy human volunteers.

-

Drug Administration: A single oral dose of a deuterium-labeled pseudoracemate of propranolol is administered.

-

Sample Collection: Urine samples are collected at various time intervals post-administration.

-

Sample Preparation: Similar to the canine study, urine samples are subjected to enzymatic hydrolysis followed by solvent extraction.

-

Analytical Method: The stereochemical composition of propranolol and its metabolites is determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their derivatized forms.

Visualizations

Metabolic Pathway of (R)-Propranolol

References

(R)-Propranolol-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (R)-Propranolol-d7, a stable isotope-labeled (SIL) compound, when used as an internal standard in quantitative bioanalysis. Its application is critical for achieving accurate, precise, and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays, particularly in regulated environments such as pharmacokinetic and therapeutic drug monitoring studies.

The Core Principle of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the analytical process. The fundamental role of an IS is to correct for the variability inherent in sample preparation and instrumental analysis.[1] An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector.[2]

Stable isotope-labeled internal standards are considered the gold standard for LC-MS based quantification.[3] In these compounds, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[4] this compound is the deuterium-labeled version of (R)-Propranolol, a nonselective beta-adrenergic receptor antagonist.[5][6] Its utility as an IS stems from the fact that it is chemically identical to the unlabeled analyte, propranolol, but has a higher molecular weight due to the seven deuterium atoms.[7] This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently while ensuring they behave nearly identically throughout the analytical procedure.

Mechanism of Action: Compensating for Analytical Variability

The core mechanism of this compound is to mimic the behavior of the native (unlabeled) propranolol through every step of the analysis. By measuring the ratio of the analyte response to the internal standard response, analytical variability is normalized, leading to highly accurate quantification.

Key Stages of Compensation:

-

Sample Preparation (Extraction and Cleanup): During sample processing steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of the IS.[2] If, for example, only 85% of the propranolol is recovered from a plasma sample during extraction, it is assumed that 85% of the this compound is also recovered. The ratio between them remains constant.

-

Chromatographic Separation: this compound has nearly identical physicochemical properties to propranolol, causing it to co-elute or elute in very close proximity during liquid chromatography.[1] While a slight difference in retention time can sometimes occur with deuterium-labeled standards, they experience the same chromatographic conditions.[8]

-

Mass Spectrometric Detection (Ionization): This is the most critical stage where SIL standards demonstrate their superiority. A major challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids) can either suppress or enhance the ionization of the analyte in the MS source.[3] Because this compound is present in the same droplet and competes for ionization under the same matrix conditions as the analyte, it experiences the same degree of ion suppression or enhancement. This ensures that the analyte-to-IS response ratio remains unaffected by matrix-induced fluctuations.[3]

The following diagram illustrates the logical principle of how a stable isotope-labeled internal standard corrects for analytical variability.

Caption: Principle of Internal Standard Correction.

Data Presentation: Typical Analytical Parameters

The use of this compound allows for the development of robust and reliable bioanalytical methods. The quantitative data below is a summary of typical parameters found in validated LC-MS/MS methods for propranolol.

Table 1: Representative LC-MS/MS Parameters for Propranolol and this compound

| Parameter | Analyte: Propranolol | Internal Standard: this compound |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) m/z | 260.2 | 267.2 |

| Product Ion (Q2) m/z | 116.1 | 116.1 or 123.1 |

| Collision Energy (eV) | Typically 15-25 | Typically 15-25 |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Table 2: Summary of Typical Bioanalytical Method Validation Performance

| Validation Parameter | Typical Performance Data |

|---|---|

| Linearity Range | 1 - 500 ng/mL; 5.6 - 224.0 ng/mL[9][10] |

| Correlation Coefficient (R²) | > 0.995[9] |

| Accuracy (% Bias) | Within ±15% of nominal value (85-115%)[9] |

| Precision (% RSD) | ≤ 15%[9] |

| Mean Recovery | > 80% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

The following is a representative protocol for the quantification of propranolol in human plasma using this compound as an internal standard, synthesized from common methodologies.[10]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of propranolol and this compound in methanol.

-

Calibration Standards & QCs: Serially dilute the propranolol stock solution with blank plasma to prepare calibration standards (e.g., 1, 5, 20, 100, 500 ng/mL) and quality control (QC) samples (e.g., low, medium, high concentrations).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a suitable solvent like methanol or acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[10]

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the blank.[10]

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 x 4.6 mm).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Column Temperature: 30 - 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: MRM mode, monitoring the transitions specified in Table 1.

The workflow for a typical bioanalytical experiment using this compound is visualized below.

Caption: Bioanalytical Workflow Using an Internal Standard.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of propranolol in complex biological matrices. Its mechanism of action relies on the principle of isotopic dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to track and correct for variations throughout the entire analytical workflow. By compensating for losses during sample preparation and mitigating the impact of matrix effects during ionization, the use of this compound ensures the generation of highly accurate and precise data, making it an indispensable tool in modern drug development and clinical research.

References

- 1. scispace.com [scispace.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propranolol - Wikipedia [en.wikipedia.org]

- 7. veeprho.com [veeprho.com]

- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (R)-Propranolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Propranolol-d7, a deuterated isotopologue of the widely used beta-blocker, propranolol. Understanding the solubility of this compound is critical for its application in various research and development settings, including pharmacokinetic studies and as an internal standard in analytical methodologies. This document compiles available solubility data, details common experimental protocols for solubility determination, and illustrates a relevant biological pathway for context.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data for the racemic mixture, (±)-Propranolol-d7, and the non-deuterated R-enantiomer hydrochloride salt provide valuable insights into its likely solubility characteristics. It is important to note that the solubility of the free base form may differ from its hydrochloride salt, and the deuteration is generally not expected to significantly alter solubility properties.

Table 1: Solubility of Propranolol Analogues in Various Solvents

| Compound | Solvent | Solubility | Temperature |

| (±)-Propranolol-d7 | Dimethylformamide (DMF) | 50 mg/mL | Not Specified |

| (±)-Propranolol-d7 | Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified |

| (±)-Propranolol-d7 | Ethanol | 30 mg/mL | Not Specified |

| (R)-(+)-Propranolol hydrochloride | Water | 10 mg/mL | Not Specified |

| (R)-(+)-Propranolol hydrochloride | Alcohol | 10 mg/mL | Not Specified |

| This compound Hydrochloride | Ethanol | Slightly Soluble | Not Specified |

| This compound Hydrochloride | Water | Slightly Soluble | Not Specified |

Disclaimer: The data for (±)-Propranolol-d7 and (R)-(+)-Propranolol hydrochloride are presented as the best available approximations for the solubility of this compound. Direct experimental determination for the specific compound is recommended for precise applications.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves establishing an equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature.

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial).

-

Equilibration: The mixture is agitated using a shaker or stirrer at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate technique for this purpose. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the saturated solvent.

Example HPLC Method Parameters:

-

Column: A reverse-phase C18 column is commonly used for the separation of propranolol and its analogues.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact ratio can be optimized to achieve good peak shape and separation.

-

Detection: UV detection at a wavelength of approximately 290 nm is suitable for propranolol.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10-20 µL.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow of the shake-flask method for determining the solubility of a compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Propranolol's Mechanism of Action: Beta-Adrenergic Signaling Pathway

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its therapeutic effects are primarily due to the blockade of β1 and β2 adrenergic receptors, which inhibits the actions of catecholamines like epinephrine and norepinephrine. The following diagram outlines this signaling pathway.

Caption: Propranolol's antagonistic action on the beta-adrenergic signaling cascade.

Commercial Suppliers of (R)-Propranolol-d7 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers of (R)-Propranolol-d7, a critical reagent for research and development, particularly in the field of pharmacokinetics. This compound is the deuterated form of (R)-Propranolol and is commonly used as an internal standard for the quantification of propranolol in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Commercial Supplier and Product Information

A variety of chemical suppliers offer this compound and its related compounds for research purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison. Please note that catalog numbers, specifications, and availability are subject to change, and it is recommended to consult the supplier's website for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Daicel Pharma Standards | This compound | 1346747-60-1 | C₁₆H₁₄D₇NO₂ | 266.39 | Also offers (S)-Propranolol-D7 and other related compounds.[3] |

| Simson Pharma Limited | This compound Hydrochloride | 1346617-25-1 | C₁₆H₁₄D₇NO₂.HCl | 302.85 | Accompanied by a Certificate of Analysis. |

| Cayman Chemical | (±)-Propranolol-d₇ | 344298-99-3 | C₁₆H₁₄D₇NO₂ | 266.4 | Intended for use as an internal standard for GC- or LC-MS; ≥99% deuterated forms (d₁-d₇).[2] |

| LGC Standards | This compound Hydrochloride | 1346617-25-1 | C₁₆H₁₅D₇ClNO₂ | 302.85 | Also offers Propranolol D7 (ring D7) as a certified reference material.[4][5] |

| Cerilliant (Sigma-Aldrich) | (±)-Propranolol-D7 (ring-D7) solution | 344298-99-3 | C₁₆H₁₄D₇NO₂ | 266.39 | Certified reference material, 100 µg/mL in methanol with 5% 1 M HCl. |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Stable isotope-labeled (R)-Propranolol.[6] |

| Pharmaffiliates | This compound Hydrochloride | 1346617-25-1 | C₁₆H₁₅D₇ClNO₂ | 302.85 | Also offers other deuterated propranolol compounds.[7] |

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods to quantify propranolol concentrations in biological matrices like plasma. Below is a generalized experimental protocol for the analysis of propranolol in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices and should be optimized for specific laboratory conditions and instrumentation.

Objective: To determine the concentration of propranolol in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

-

Blank plasma

-

Propranolol standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of propranolol in a suitable solvent (e.g., methanol or ACN).

-

Prepare a stock solution of this compound in the same solvent.

-

From the stock solutions, prepare a series of working standard solutions of propranolol for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the internal standard, this compound.

-

-

Sample Preparation (Protein Precipitation):

-

To a microcentrifuge tube containing a plasma sample (e.g., 100 µL), add the internal standard working solution.

-

Add cold acetonitrile (typically 3 times the plasma volume) to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both propranolol and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of propranolol to the internal standard (this compound) against the known concentrations of the calibration standards.

-

Determine the concentration of propranolol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study where this compound would be used as an internal standard for sample analysis.

Conceptual Diagram of the Analytical Process

This diagram outlines the logical flow of the analytical method for quantifying propranolol using an internal standard.

References

- 1. (±)-Propranolol-D7 (ring-D7) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Propranolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Propranolol D7 (ring D7) | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (R)-Propranolol-d7 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Propranolol-d7 in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Enantioselective differences in its pharmacokinetics and pharmacodynamics necessitate the development of stereospecific analytical methods. Furthermore, the use of deuterated analogs like this compound is common in pharmacokinetic studies, often as internal standards, but also as analytes in specific study designs. This document provides a comprehensive protocol for the reliable quantification of this compound in a biological matrix.

Experimental

Materials and Reagents

-

This compound and (S)-Propranolol (or another suitable analog as an internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate of analytical grade

-

Human plasma (with K2EDTA as anticoagulant)[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min[3][4] |

| Injection Volume | 2 - 60 µL[2] |

| Column Temperature | 30 - 40 °C[3][4] |

| Gradient Elution | Optimized for separation of analyte and internal standard |

Mass Spectrometer Settings

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[3][4] The MRM transitions for this compound and a potential internal standard are outlined in Table 2.

Table 2: Mass Spectrometer MRM Settings

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 267.2 | 116.1 | 200 | Optimized |

| Propranolol (IS) | 260.17 | 115.90 | 200 | Optimized[1] |

Note: The precursor ion for this compound is inferred based on the addition of 7 daltons to the molecular weight of propranolol. The product ion is expected to be the same as for unlabeled propranolol, representing a stable fragment.

Protocols

Standard Solution and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

-

Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve a calibration curve ranging from approximately 1 to 500 ng/mL.[4]

-

Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of Propranolol-d7 HCl) to all tubes except for the blank.

-

Add 100 µL of a suitable buffer (e.g., 0.1 M sodium hydroxide) and vortex.

-

Add 2 mL of tert-butyl methyl ether as the extraction solvent and vortex vigorously for 3 minutes.[2]

-

Centrifuge the samples at approximately 4500 rpm for 10 minutes to separate the organic and aqueous layers.[2]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow:

Caption: A flowchart of the liquid-liquid extraction protocol.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA). A summary of typical validation parameters for a propranolol LC-MS/MS assay is provided in Table 3.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance |

| Linearity (r²) | ≥ 0.99 | 0.9969 - 0.999[3][5] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 - 5.6 ng/mL[4][5] |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 90.66% to 98.15%[1] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 1.52-5.67%, Inter-day: 2.79-5.79%[2] |

| Recovery | Consistent, precise, and reproducible | ~75%[6] |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | - |

| Stability | Stable under various storage and handling conditions | Long-term stability for 30 days in human plasma demonstrated[2] |

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

The logical flow of data acquisition and analysis is depicted below:

Caption: A diagram illustrating the data analysis process.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput bioanalytical applications in clinical and preclinical studies. The method exhibits excellent sensitivity, selectivity, and accuracy, meeting the requirements for regulated bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Assay of total and free propranolol in plasma by liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Propranolol in Human Plasma Using (R)-Propranolol-d7 as an Internal Standard by LC-MS/MS

Application Note

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note provides a detailed protocol for the determination of propranolol in human plasma using a stable isotope-labeled internal standard, (R)-Propranolol-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1]

Principle

This method employs protein precipitation for the extraction of propranolol and the internal standard, this compound, from human plasma. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Materials and Reagents

-

Propranolol hydrochloride (Working Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (Analytical grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: HPLC or UHPLC system

-

Column: C18 analytical column (e.g., Hypersil GOLD 50 x 4.6 mm, 5 µm or equivalent)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water). A typical mobile phase composition is Acetonitrile: 10 mM Ammonium Acetate (90:10 v/v).

-

Flow Rate: 0.5 - 0.8 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Propranolol: m/z 260.0 → 116.0[2]

-